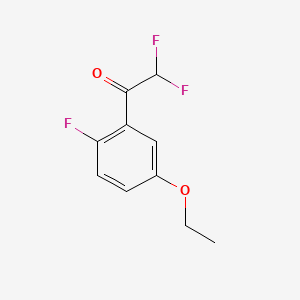
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-ethoxy-2-fluorobenzaldehyde.
Reaction with Difluoroethanone: The aldehyde undergoes a reaction with difluoroethanone under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a Lewis acid catalyst and an organic solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(5-Ethoxy-2-fluorophenyl)ethanol: This compound differs by having an alcohol group instead of a ketone.
(5-Ethoxy-2-fluorophenyl)methanol: Similar structure but with a methanol group.
(5-Ethoxy-2-fluorophenyl)boronic acid: Contains a boronic acid group instead of a difluoroethanone group.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-(5-ethoxy-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-6-3-4-8(11)7(5-6)9(14)10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
BQXFDHRDKJGQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















